molecular formula C18H14F3N3OS B11113715 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11113715
M. Wt: 377.4 g/mol
InChI Key: YZFOMTIUFRWMIW-UHFFFAOYSA-N
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Description

2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a unique combination of a cyclopenta[b]pyridine core, a cyano group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the cyclopenta[b]pyridine core through a series of cyclization reactions. The cyano group is introduced via nucleophilic substitution, and the trifluoromethylphenyl group is attached through a coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The cyano group and the trifluoromethylphenyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,3-Cyclopentenopyridine: Shares the cyclopenta[b]pyridine core but lacks the cyano and trifluoromethylphenyl groups.

    6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Another derivative of the cyclopenta[b]pyridine core with different functional groups.

Uniqueness

2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C18H14F3N3OS

Molecular Weight

377.4 g/mol

IUPAC Name

2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H14F3N3OS/c19-18(20,21)13-4-2-5-14(8-13)23-16(25)10-26-17-12(9-22)7-11-3-1-6-15(11)24-17/h2,4-5,7-8H,1,3,6,10H2,(H,23,25)

InChI Key

YZFOMTIUFRWMIW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(N=C2C1)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C#N

Origin of Product

United States

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